molecular formula C9H6FNOS B1342260 2-(2-Fluorophenyl)-2-oxoethyl thiocyanate CAS No. 887625-18-5

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate

Cat. No.: B1342260
CAS No.: 887625-18-5
M. Wt: 195.22 g/mol
InChI Key: YVCOPJZRKBYVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate is an organic compound characterized by a phenyl ring substituted with a fluorine atom at the ortho position, linked to a thiocyanate group via a ketone-containing ethyl chain. The fluorine substituent’s electronegativity and steric profile are expected to influence its physicochemical behavior, including solubility, melting point, and intermolecular interactions. Synthetically, it may be prepared via analogous routes to its chloro or nitro analogs, such as nucleophilic substitution or thiocyanate group introduction .

Properties

IUPAC Name

[2-(2-fluorophenyl)-2-oxoethyl] thiocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNOS/c10-8-4-2-1-3-7(8)9(12)5-13-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCOPJZRKBYVHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219616
Record name Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887625-18-5
Record name Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887625-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiocyanic acid, 2-(2-fluorophenyl)-2-oxoethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-oxoethyl thiocyanate typically involves the reaction of 2-fluorobenzoyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction is carried out under reflux conditions, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-keto thiocyanate group undergoes nucleophilic substitution at the carbonyl carbon:

Reaction with Amines

  • Reacts with primary/secondary amines to form substituted α-thiocyanato amides.

  • Example: Reaction with piperazine derivatives yields quinoline-3-carboxylic acid derivatives (e.g., compound 9 and 10 in ).

  • Conditions : Dry acetone, HCl, ZnCl₂, reflux (8 h). Yields: 50–70% .

Displacement by Thiols

  • Thiocyanate (SCN) acts as a leaving group in the presence of thiols, forming thioether derivatives.

  • Demonstrated in analogous systems using K10-montmorillonite clay-supported ammonium thiocyanate .

Cycloaddition and Ring-Formation Reactions

The thiocyanate group participates in cycloadditions to generate heterocycles:

[3+2] Cycloaddition with Sodium Azide

  • Forms tetrazole derivatives via thiocyanate-to-tetrazole conversion.

  • Example : Reaction with NaN₃/ZnBr₂ yields S-linked tetrazoles (e.g., 155–158 ) .

  • Conditions : THF, TBAB catalyst, reflux. Yields: 71–94% .

Lactonization Reactions

  • Intramolecular cyclization with o-(1-alkynyl)benzoates produces thiocyanate-containing lactones (e.g., 174 , 175 ) .

Thiocyanate Group Transformations

The SCN group undergoes functionalization:

Trifluoromethylthiolation

  • Conversion to -SCF₃ using TMSCF₃/Cs₂CO₃ in acetonitrile.

  • Yields: 77% (e.g., compound 139 ) .

Phosphonothioation

  • Reaction with Ph₂P(O)H/DBU forms phosphonothioate derivatives (e.g., 140 ).

  • Yields: 43% .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsYield (%)Product ClassSource
Nucleophilic substitutionPiperazine/HCl/ZnCl₂/reflux50–70Quinoline-carboxylic acid
[3+2] CycloadditionNaN₃/ZnBr₂/THF71–94Tetrazoles
TrifluoromethylthiolationTMSCF₃/Cs₂CO₃/ACN77-SCF₃ derivatives
PhosphonothioationPh₂P(O)H/DBU/toluene43Phosphonothioates

Mechanistic Insights

  • Electrophilic Attack : The carbonyl carbon is susceptible to nucleophilic attack due to electron-withdrawing effects of the fluorine and thiocyanate groups .

  • Leaving Group Ability : Thiocyanate’s moderate leaving-group capacity facilitates substitutions, though fluoride ions can displace SCN⁻ in coordination complexes (e.g., Fe³⁺ systems) .

This compound’s versatility in forming biologically active heterocycles and undergoing functional group interconversions makes it valuable in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and catalytic applications.

Scientific Research Applications

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and pathways, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 2-oxoethyl thiocyanate core but differ in substituent type and position on the aromatic ring:

Compound Name Substituent (Position) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Properties/Applications
2-(3-Chlorophenyl)-2-oxoethyl thiocyanate Cl (meta) C₉H₆ClNOS 211.67 87–89 Irritant; used in organic synthesis
2-(3-Nitrophenyl)-2-oxoethyl thiocyanate NO₂ (meta) C₉H₆N₂O₃S 222.22 124–126 High polarity; chemical reagent
2-(4-Bromophenyl)-2-oxoethyl thiocyanate Br (para) C₉H₆BrNOS 256.12 Not reported Potential halogen bonding interactions
2-(5-Bromo-2-hydroxy-4-methylphenyl)-2-oxoethyl thiocyanate Br, OH, CH₃ (ortho) C₁₀H₈BrNO₂S 294.15 148–149 Crystalline solid; IR data available
2-(3-Chloro-2-thienyl)-2-oxoethyl thiocyanate Cl (thienyl) C₇H₄ClNOS₂ 217.70 Not reported Heterocyclic analog; sulfur-rich
Key Observations:
  • Substituent Position : Ortho-substituted derivatives (e.g., fluorine in the target compound) may exhibit steric hindrance, reducing crystallinity compared to para-substituted analogs like the 4-bromo derivative .
  • Electron-Withdrawing Groups (EWGs): The nitro group (NO₂) in the 3-nitrophenyl analog increases polarity and melting point (124–126°C) compared to the chloro analog (87–89°C) due to enhanced dipole-dipole interactions .
  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine or fluorine may promote halogen bonding, influencing crystal packing and stability .

Physicochemical Properties

  • Melting Points : Fluorine’s small size and high electronegativity could result in a lower melting point than the nitro analog but higher than the chloro derivative due to moderate dipole interactions.
  • Solubility : The ortho-fluorine substituent may reduce solubility in polar solvents compared to meta- or para-substituted analogs due to steric effects.

Biological Activity

2-(2-Fluorophenyl)-2-oxoethyl thiocyanate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula: C9H6FNOS
  • Molecular Weight: 195.21 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator, impacting several physiological pathways.

  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory and oxidative stress pathways, which could lead to anti-inflammatory and antioxidant effects .
  • Receptor Modulation: The interaction with receptors may alter signaling pathways associated with cell proliferation and apoptosis, making it a candidate for cancer therapy .

Biological Activities

The following table summarizes the key biological activities associated with this compound based on available research:

Biological Activity Mechanism References
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis in cancer cells

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Antioxidant Properties

In a separate investigation, the antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a notable ability to neutralize free radicals, suggesting its potential as an antioxidant agent in preventing oxidative stress-related diseases .

Case Study 3: Anticancer Potential

Research focused on the anticancer effects of this compound revealed that it induced apoptosis in various cancer cell lines. The study highlighted its potential as a chemotherapeutic agent, particularly in multidrug-resistant cancer models .

Q & A

Q. What are the optimal synthetic routes for 2-(2-fluorophenyl)-2-oxoethyl thiocyanate, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution of 2-(2-fluorophenyl)-2-oxoethyl bromide with potassium thiocyanate (KSCN). Key factors include:

  • Solvent selection : Polar aprotic solvents like DMF or acetone enhance reactivity .
  • Temperature control : Reactions at 50–60°C improve thiocyanate incorporation while minimizing side reactions (e.g., hydrolysis) .
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction efficiency in biphasic systems . Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 65–85% under controlled conditions.

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the presence of the fluorophenyl ring (δ ~7.3–7.8 ppm for aromatic protons) and thiocyanate group (C≡N stretch at ~2100–2150 cm1^{-1} in IR) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C9_9H6_6FNO2_2S, expected m/z 212.0178) .
  • Elemental analysis : Match experimental C, H, N, and S percentages to theoretical values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given thiocyanate’s affinity for metal-binding active sites .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s stereoelectronic properties?

  • Crystallization : Use slow vapor diffusion with dichloromethane/hexane to obtain diffraction-quality crystals .
  • Data refinement : Employ SHELXL for structure solution, focusing on anisotropic displacement parameters for the thiocyanate group to assess bond-length alternation and conformational flexibility .
  • Electron density maps : Analyze residual density near the fluorophenyl ring to detect potential π-stacking or halogen-bonding interactions .

Q. What strategies address contradictions in biological activity data across different studies?

  • Dose-response reevaluation : Confirm activity thresholds using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Metabolic stability testing : Assess compound degradation in serum (e.g., half-life in human liver microsomes) to explain variability in cell-based vs. in vivo results .
  • Computational docking : Compare binding poses in target proteins (e.g., kinases) using AutoDock Vina to identify critical interactions missed in experimental models .

Q. How can structure-activity relationship (SAR) studies guide functionalization of the thiocyanate group?

  • Thiocyanate substitution : Replace -SCN with -SeCN or -OCN to evaluate electronic effects on bioactivity .
  • Derivatization : Synthesize amide or ester analogs (e.g., 2-(2-fluorophenyl)-2-oxoethyl thioamide) to probe steric vs. electronic contributions .
  • Quantum mechanical calculations : DFT (B3LYP/6-311++G**) to map frontier molecular orbitals and predict reactivity hotspots .

Q. What analytical methods quantify trace impurities in this compound?

  • HPLC-DAD/ELSD : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% formic acid) to separate and quantify byproducts (e.g., unreacted bromide precursor) .
  • LC-MS/MS : MRM mode to detect sub-ppm impurities (e.g., hydrolyzed oxoacetic acid derivative) .
  • NMR spiking : Add authentic standards of suspected impurities to 1^1H NMR samples for peak assignment .

Methodological Considerations

  • Crystallographic data deposition : Submit SCXRD results to the Cambridge Structural Database (CSD) with CCDC number for reproducibility .
  • Bioactivity data reporting : Include positive/negative controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobials) and statistical significance (p < 0.05) .
  • Synthetic scalability : Pilot reactions in continuous-flow reactors to assess feasibility for gram-scale production without compromising purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.